6-Methyl-2-(3-nitrobenzoyl)pyridine
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Overview
Description
6-Methyl-2-(3-nitrobenzoyl)pyridine is an organic compound with the molecular formula C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a 3-nitrobenzoyl group at the 2-position. It is a crystalline solid with notable applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-nitrobenzoyl)pyridine typically involves the acylation of 6-methylpyridine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-nitrobenzoyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 6-Methyl-2-(3-aminobenzoyl)pyridine.
Substitution: 6-Halo-2-(3-nitrobenzoyl)pyridine.
Oxidation: 6-Carboxy-2-(3-nitrobenzoyl)pyridine.
Scientific Research Applications
6-Methyl-2-(3-nitrobenzoyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-nitrobenzoyl)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(3-aminobenzoyl)pyridine: Similar structure but with an amino group instead of a nitro group.
6-Methyl-2-(3-chlorobenzoyl)pyridine: Similar structure but with a chloro group instead of a nitro group.
6-Methyl-2-(3-methylbenzoyl)pyridine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
6-Methyl-2-(3-nitrobenzoyl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
(6-methylpyridin-2-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-4-2-7-12(14-9)13(16)10-5-3-6-11(8-10)15(17)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLWAOBYBYAZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232096 |
Source
|
Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39574-42-0 |
Source
|
Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39574-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (6-methyl-2-pyridinyl)(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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